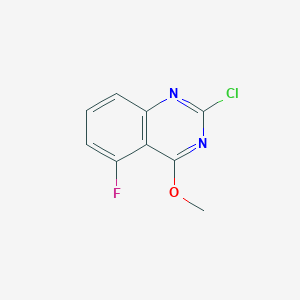

2-Chloro-5-fluoro-4-methoxyquinazoline

Description

2-Chloro-5-fluoro-4-methoxyquinazoline is a heterocyclic compound featuring a quinazoline backbone substituted with chloro (Cl), fluoro (F), and methoxy (OCH₃) groups at positions 2, 5, and 4, respectively. Quinazolines are privileged scaffolds in medicinal chemistry due to their versatility in drug discovery, particularly as kinase inhibitors, anticancer agents, and antimicrobial compounds . The strategic placement of electron-withdrawing (Cl, F) and electron-donating (OCH₃) substituents on the quinazoline core modulates electronic properties, solubility, and target-binding affinity, making this compound a promising candidate for further pharmacological exploration.

Properties

Molecular Formula |

C9H6ClFN2O |

|---|---|

Molecular Weight |

212.61 g/mol |

IUPAC Name |

2-chloro-5-fluoro-4-methoxyquinazoline |

InChI |

InChI=1S/C9H6ClFN2O/c1-14-8-7-5(11)3-2-4-6(7)12-9(10)13-8/h2-4H,1H3 |

InChI Key |

JTZUQEYPMUVCNW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=NC2=C1C(=CC=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-fluoro-4-methoxyquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 2-chloro-5-fluoroaniline with methoxyacetic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazoline ring .

Industrial Production Methods

In industrial settings, the production of 2-chloro-5-fluoro-4-methoxyquinazoline may involve more scalable and efficient methods. These can include microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis. These methods not only improve the yield but also reduce the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-methoxyquinazoline undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.

Coupling Reactions: It can be involved in coupling reactions with different aryl or alkyl groups to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride are employed.

Major Products

The major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines, which have various applications in medicinal chemistry and drug development .

Scientific Research Applications

2-Chloro-5-fluoro-4-methoxyquinazoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study biological pathways and interactions.

Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-fluoro-4-methoxyquinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Substituent Positioning and Electronic Effects

The bioactivity and physicochemical properties of quinazoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

*Similarity scores based on structural alignment (0–1 scale) from .

Key Observations:

- Substituent Position : The target compound’s Cl at position 2 and OCH₃ at position 4 distinguish it from analogs with substitutions at positions 6 or 5. Position 2 Cl may enhance electrophilicity, facilitating nucleophilic attack in kinase-binding domains .

- Functional Groups : Methoxy groups generally improve water solubility, as seen in the 0.92-similarity analog with OH at position 6 . In contrast, methylsulfonyl groups () enhance oxidative stability but reduce solubility .

Pharmacological and Physicochemical Properties

Biological Activity

2-Chloro-5-fluoro-4-methoxyquinazoline is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in oncology and infectious disease treatment. Its unique structural properties allow it to interact with various biological targets, leading to significant anti-inflammatory, anti-tumor, and anti-bacterial effects.

Antitumor Activity

Research indicates that 2-chloro-5-fluoro-4-methoxyquinazoline exhibits notable anti-tumor properties . It acts as a potent inhibitor of matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis. By inhibiting MMPs, this compound can potentially reduce cancer cell migration and invasion, making it a candidate for further development in cancer therapies.

Case Study: MMP Inhibition

A study demonstrated that the compound effectively inhibited MMP activity in various cancer cell lines. The results indicated a significant reduction in cell migration and invasion at concentrations as low as 10 µM, suggesting its potential as an anti-metastatic agent.

Antibacterial Activity

2-Chloro-5-fluoro-4-methoxyquinazoline also shows antibacterial effects against several pathogens. Its activity has been tested against strains such as Escherichia coli and Staphylococcus aureus, where it displayed effective inhibition of bacterial growth. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

In addition to its anti-tumor and antibacterial activities, this compound exhibits anti-inflammatory properties . Research has shown that it can downregulate pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating chronic inflammatory conditions.

The biological activity of 2-chloro-5-fluoro-4-methoxyquinazoline is primarily attributed to its interaction with specific molecular targets:

- Matrix Metalloproteinases (MMPs) : Inhibition of MMPs prevents the degradation of extracellular matrix components, thereby limiting tumor progression and metastasis.

- Bacterial Enzymes : The compound interferes with bacterial enzyme functions, leading to reduced viability of pathogenic strains.

- Cytokine Modulation : It alters the expression levels of various cytokines involved in inflammatory responses.

Table: Summary of Biological Activities

Toxicity and Safety Profile

While 2-chloro-5-fluoro-4-methoxyquinazoline shows promising biological activities, its toxicity and safety profile require careful evaluation. Preclinical studies have indicated that the compound is relatively safe at certain doses; however, further investigations are necessary to fully understand its safety margins and potential side effects before clinical application.

Applications in Research

The versatility of 2-chloro-5-fluoro-4-methoxyquinazoline extends beyond therapeutic applications into scientific research:

- Drug Discovery : It serves as a lead compound for developing new drugs targeting cancer and bacterial infections.

- Analytical Chemistry : The compound is utilized in developing analytical methods for detecting similar quinazoline derivatives in pharmaceutical formulations.

Future Directions

Future research on 2-chloro-5-fluoro-4-methoxyquinazoline should focus on:

- Exploring structure-activity relationships (SAR) to enhance its potency against specific targets.

- Investigating its efficacy in vivo through clinical trials.

- Assessing its potential applications in other disease states beyond cancer and infections, such as autoimmune diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.